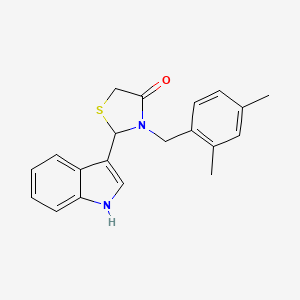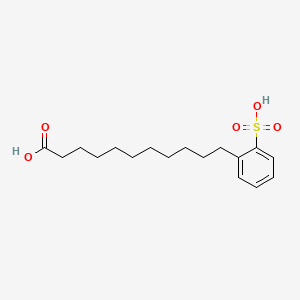
2-(4-Chlorophenyl)-5-fluoro-4-(trifluoromethyl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-5-fluoro-4-(trifluoromethyl)-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a chlorophenyl group, a fluorine atom, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-fluoro-4-(trifluoromethyl)-1,3-thiazole typically involves the reaction of 4-chlorobenzaldehyde with 2-amino-4,5,6,7-tetrahydrobenzothiazole in the presence of a fluorinating agent and a trifluoromethylating reagent. The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorophenyl)-5-fluoro-4-(trifluoromethyl)-1,3-thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-5-fluoro-4-(trifluoromethyl)-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-5-fluoro-4-(trifluoromethyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound is known to disrupt cellular processes by interfering with enzyme activities and protein functions. For example, it can inhibit certain enzymes involved in metabolic pathways, leading to cellular dysfunction and death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 4-Bromo-2-(4-chlorophenyl)-1-ethoxymethyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile .
Uniqueness
2-(4-Chlorophenyl)-5-fluoro-4-(trifluoromethyl)-1,3-thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
83081-30-5 |
|---|---|
Molekularformel |
C10H4ClF4NS |
Molekulargewicht |
281.66 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-5-fluoro-4-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C10H4ClF4NS/c11-6-3-1-5(2-4-6)9-16-7(8(12)17-9)10(13,14)15/h1-4H |
InChI-Schlüssel |
BQBRBJQRKYUYBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC(=C(S2)F)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[6-(dimethylarsanylsulfanylmethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B14409606.png)
![2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethan-1-one](/img/structure/B14409614.png)


![N-[(2S)-1-(4-Carboxyanilino)-1-oxopropan-2-yl]-L-phenylalanine](/img/structure/B14409626.png)

![Ethanaminium, 2-[ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-N,N,N-trimethyl-, acetate](/img/structure/B14409635.png)
![N-{3-[(Butan-2-yl)amino]-4-(2-methoxyethoxy)phenyl}acetamide](/img/structure/B14409636.png)


![Methyl ({[2-(4-methylphenyl)hydrazinylidene]methyl}sulfanyl)acetate](/img/structure/B14409675.png)

![1,4-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14409689.png)

